Mdmb-fubinaca
Overview
Description
Methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate: It is a potent agonist for the cannabinoid receptors, with high affinity and efficacy at both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) . MDMB-FUBINACA has been sold online as a designer drug and has been associated with numerous cases of intoxication and fatalities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDMB-FUBINACA involves several key steps:
Formation of the indazole core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Introduction of the 4-fluorobenzyl group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the amino acid moiety: The amino acid moiety, specifically 3-methylvaline or tert-leucine methyl ester, is attached through an amide bond formation.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: MDMB-FUBINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
N-dealkylation: The N-alkyl group can be removed to form secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
N-dealkylation: Catalysts such as palladium on carbon (Pd/C) are used for N-dealkylation reactions.
Major Products:
Hydroxylated Metabolites: Formed through oxidation reactions.
Carboxylic Acid: Formed through ester hydrolysis.
Secondary Amines: Formed through N-dealkylation.
Scientific Research Applications
MDMB-FUBINACA has several scientific research applications:
Chemistry: Used as a reference standard for analytical methods development and validation.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and toxicological profile.
Industry: Utilized in the development of synthetic cannabinoid products and formulations
Mechanism of Action
MDMB-FUBINACA exerts its effects by acting as a full agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including altered perception, euphoria, and sedation . The compound’s high potency and efficacy at these receptors contribute to its strong psychoactive effects and potential for toxicity .
Comparison with Similar Compounds
- ADB-FUBINACA
- AMB-FUBINACA
- 5F-AB-PINACA
- 5F-ADB
- 5F-AMB
Comparison: MDMB-FUBINACA is unique due to its specific structural features, such as the presence of the 4-fluorobenzyl group and the 3-methylvaline moiety. These structural elements contribute to its high affinity and potency at cannabinoid receptors . Compared to similar compounds like ADB-FUBINACA and AMB-FUBINACA, this compound exhibits distinct pharmacokinetic and metabolic profiles, which influence its duration of action and potential for adverse effects .
Properties
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-22(2,3)19(21(28)29-4)24-20(27)18-16-7-5-6-8-17(16)26(25-18)13-14-9-11-15(23)12-10-14/h5-12,19H,13H2,1-4H3,(H,24,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDVEHNYDVCMU-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010003 | |
Record name | MDMB-FUBINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-93-8, 1715016-77-5 | |
Record name | MDMB-FUBINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDMB-FUBINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDMB-FUBINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544DR70TN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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